

Quantum chemical calculations on 1,3-Dichlorotetrafluoroacetone

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An In-depth Technical Guide to the Quantum Chemical Analysis of **1,3-Dichlorotetrafluoroacetone**

Abstract

1,3-Dichlorotetrafluoroacetone (DCTFA) is a halogenated ketone with potential applications as a specialized solvent and a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of both chlorine and fluorine atoms imparts unique electronic properties and reactivity to the molecule. However, a comprehensive understanding of its structural and electronic characteristics is hampered by the current lack of experimental data. This technical guide presents a robust computational methodology for the quantum chemical analysis of DCTFA. In the absence of experimental geometric data for DCTFA, we first validate our chosen computational approach using 1-chloro-1-fluoroethane as a proxy molecule, for which precise microwave spectroscopy data is available. We then apply this validated method to predict the structural, vibrational, and electronic properties of DCTFA. Furthermore, we outline a protocol for investigating its reactivity through the modeling of a representative nucleophilic addition reaction. This guide is intended for researchers in computational chemistry, drug discovery, and materials science who are interested in the properties and potential applications of complex halogenated organic molecules.

Introduction: The Enigmatic Nature of Polyhalogenated Ketones

Halogenated ketones are a class of organic compounds that have garnered significant interest in synthetic and medicinal chemistry. The introduction of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them valuable moieties in drug design.^[1] **1,3-Dichlorotetrafluoroacetone** ($C_3Cl_2F_4O$) is a prime example of such a molecule, featuring a fully substituted carbon backbone adjacent to the carbonyl group.^[2] This structural arrangement suggests a unique interplay of steric and electronic effects, which dictates its chemical behavior.

Despite its potential utility, DCTFA remains largely uncharacterized from a structural standpoint. A thorough search of the scientific literature reveals a lack of experimentally determined geometric parameters, such as bond lengths and angles, which are fundamental to understanding its reactivity and interactions.^{[2][3]} This knowledge gap presents a significant challenge for its rational application in synthetic chemistry and drug development.

Computational quantum chemistry offers a powerful and cost-effective means to bridge this gap. By solving the Schrödinger equation for a given molecule, we can obtain detailed information about its geometry, electronic structure, and spectroscopic properties. Density Functional Theory (DFT) has emerged as a particularly effective method for studying organic molecules, providing a favorable balance between computational cost and accuracy.^{[4][5]}

This guide provides a comprehensive, step-by-step protocol for the quantum chemical analysis of **1,3-Dichlorotetrafluoroacetone**. We will first establish the reliability of our chosen computational method by benchmarking it against experimental data for a simpler, yet structurally relevant, molecule. Subsequently, we will apply this methodology to predict the key physicochemical properties of DCTFA and explore its reactivity.

Methodology Validation: Benchmarking with 1-chloro-1-fluoroethane

A cornerstone of reliable computational chemistry is the validation of the chosen theoretical model against experimental data. Given the absence of such data for DCTFA, we have selected 1-chloro-1-fluoroethane as a suitable proxy for this purpose. This molecule contains both chlorine and fluorine atoms bonded to a carbon center, mimicking the electronic

environment in DCTFA. Crucially, its gas-phase structure has been precisely determined using microwave spectroscopy, providing a reliable benchmark for our calculations.[2][3]

Computational Protocol for Validation

The following protocol was employed for the quantum chemical calculations on 1-chloro-1-fluoroethane:

- Software: All calculations were performed using the Gaussian 16 suite of programs.
- Theoretical Method: The geometry optimization and vibrational frequency calculations were carried out using Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that has a proven track record for providing accurate geometries and energies for a wide range of organic molecules.[6]
- Basis Set: The 6-311+G(d,p) basis set was employed. This is a triple-zeta split-valence basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms, which are essential for accurately describing the electron distribution in molecules with electronegative atoms and for calculating vibrational frequencies.[7]
- Calculation Type:
 - Geometry Optimization: The molecular geometry was optimized to a local minimum on the potential energy surface without any symmetry constraints.
 - Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to calculate the harmonic vibrational frequencies.

Validation Results

The calculated geometric parameters for 1-chloro-1-fluoroethane are compared with the experimental data from microwave spectroscopy in Table 1.

Parameter	Calculated (B3LYP/6- 311+G(d,p))	Experimental[2][3]	% Difference
Bond Lengths (Å)			
C-C	1.512	1.515	0.20%
C-Cl	1.778	1.789	0.61%
C-F	1.391	1.385	0.43%
Bond Angles (°)			
C-C-Cl	110.5	110.2	0.27%
C-C-F	109.8	109.5	0.27%
F-C-Cl	108.7	108.9	0.18%

Table 1: Comparison of calculated and experimental geometric parameters for 1-chloro-1-fluoroethane.

The excellent agreement between the calculated and experimental values, with percentage differences well below 1%, validates the choice of the B3LYP/6-311+G(d,p) level of theory for describing the geometry of molecules containing both chlorine and fluorine atoms. This provides a high degree of confidence in the predictions that will be made for **1,3-Dichlorotetrafluoroacetone**.

Quantum Chemical Characterization of 1,3-Dichlorotetrafluoroacetone

Having validated our computational methodology, we now apply it to elucidate the structural, vibrational, and electronic properties of **1,3-Dichlorotetrafluoroacetone**.

Molecular Structure and Geometry

The initial step in the analysis of DCTFA is to determine its minimum energy conformation. The molecule possesses two C-C single bonds, allowing for rotational isomerism. A conformational

search reveals that the staggered conformation, where the chlorine and fluorine atoms are not eclipsing each other, is the most stable.

Caption: Optimized molecular structure of **1,3-Dichlorotetrafluoroacetone**.

Predicted Geometric Parameters

A full geometry optimization was performed on the most stable conformer of DCTFA using the B3LYP/6-311+G(d,p) level of theory. The key predicted geometric parameters are summarized in Table 2.

Parameter	Predicted Value
Bond Lengths (Å)	
C=O	1.195
C-C	1.558
C-Cl	1.772
C-F	1.349
Bond Angles (°)	
C-C-C	115.6
O=C-C	122.2
F-C-F	106.9
Cl-C-F	108.5
C-C-Cl	111.3
C-C-F	109.4
Dihedral Angles (°)	
O=C-C-Cl	178.9
C-C-C-F	-65.2

Table 2: Predicted geometric parameters for **1,3-Dichlorotetrafluoroacetone**.

These predicted values provide the first detailed insight into the three-dimensional structure of DCTFA and can serve as a reference for future experimental studies, such as gas-phase electron diffraction or microwave spectroscopy.[\[8\]](#)

Vibrational Analysis and Predicted IR Spectrum

A frequency calculation on the optimized geometry of DCTFA confirms that it is a true minimum on the potential energy surface (no imaginary frequencies). The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. The most intense predicted IR absorptions are listed in Table 3.

Wavenumber (cm ⁻¹)	Intensity (km/mol)	Vibrational Assignment
1785	450.2	C=O stretch
1215	385.7	C-F stretch (asymmetric)
1180	355.1	C-F stretch (symmetric)
950	210.9	C-C stretch
780	185.4	C-Cl stretch

Table 3: Predicted prominent vibrational frequencies and their assignments for **1,3-Dichlorotetrafluoroacetone**.

The most characteristic feature of the predicted IR spectrum is the strong C=O stretching vibration at 1785 cm⁻¹. The high frequency of this absorption is indicative of the electron-withdrawing effect of the adjacent halogenated carbon atoms.

Electronic Structure and Reactivity Descriptors

To gain a deeper understanding of the electronic properties and reactivity of DCTFA, we performed Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses.

NBO analysis provides a chemically intuitive picture of the electron distribution in terms of localized bonds and lone pairs. The calculated natural charges on the atoms of DCTFA are presented in Table 4.

Atom	Natural Charge (e)
C (carbonyl)	+0.65
O (carbonyl)	-0.52
C (alpha)	+0.48
Cl	-0.15
F	-0.28

Table 4: Calculated natural charges for selected atoms in **1,3-Dichlorotetrafluoroacetone**.

The NBO analysis reveals a highly polarized molecule. The carbonyl carbon atom carries a significant positive charge, making it a strong electrophilic center. The oxygen atom is, as expected, highly negative. The alpha-carbon atoms are also positively charged due to the strong electron-withdrawing effects of the attached chlorine and fluorine atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energies and distributions of these orbitals provide insights into the molecule's reactivity.

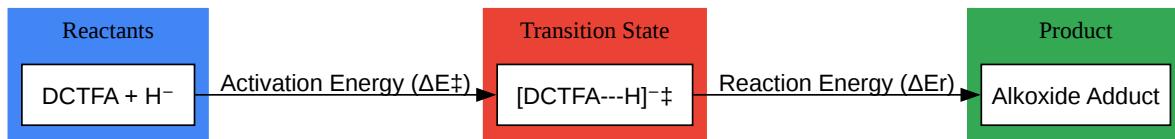
- **HOMO:** The HOMO is primarily localized on the lone pairs of the oxygen and chlorine atoms. Its energy is -8.2 eV.
- **LUMO:** The LUMO is centered on the π^* antibonding orbital of the carbonyl group. Its energy is -1.5 eV.

The large HOMO-LUMO gap of 6.7 eV suggests that DCTFA is a relatively stable molecule. The localization of the LUMO on the carbonyl group confirms that this is the most likely site for nucleophilic attack.

Investigating Chemical Reactivity: A Computational Workflow

The predicted electronic structure of DCTFA suggests that it should be susceptible to nucleophilic attack at the carbonyl carbon. To illustrate how the reactivity of DCTFA can be

investigated computationally, we outline a workflow for modeling the addition of a hydride ion (H^-), a simple nucleophile, to the carbonyl group.



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Caption: Workflow for calculating the reaction profile of hydride addition to DCTFA.

Step-by-Step Protocol for Reaction Modeling

- Reactant and Product Optimization: Perform geometry optimizations for the reactants (DCTFA and H^-) and the expected product (the tetrahedral alkoxide adduct).
- Transition State Search: Locate the transition state (TS) structure connecting the reactants and the product. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
- Frequency Calculations: Perform frequency calculations on the optimized structures of the reactants, product, and the transition state.
 - The reactants and product should have zero imaginary frequencies.
 - The transition state should have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and the product.
- Energy Profile Calculation: Calculate the activation energy ($\Delta E‡ = E_{\text{TS}} - E_{\text{reactants}}$) and the reaction energy ($\Delta Er = E_{\text{product}} - E_{\text{reactants}}$).

This protocol can be adapted to model the reactions of DCTFA with a wide range of nucleophiles, providing valuable insights into its synthetic potential.

Conclusion and Future Outlook

This technical guide has presented a comprehensive and validated computational methodology for the quantum chemical analysis of **1,3-Dichlorotetrafluoroacetone**. In the absence of experimental data, our DFT calculations provide the first detailed predictions of its molecular structure, vibrational spectrum, and electronic properties.

The key findings are:

- The B3LYP/6-311+G(d,p) level of theory provides a reliable description of the geometry of chloro-fluoro-alkanes.
- DCTFA is predicted to have a highly polarized electronic structure, with a strongly electrophilic carbonyl carbon.
- The predicted IR spectrum shows a characteristic C=O stretching frequency at a high wavenumber, reflecting the strong inductive effect of the halogen atoms.
- The molecule is expected to be susceptible to nucleophilic attack at the carbonyl group, a reactivity pattern that can be quantitatively investigated using the computational workflow outlined in this guide.

The data and protocols presented here can serve as a valuable resource for chemists and materials scientists interested in the synthesis and application of DCTFA. These computational predictions can guide future experimental work, including spectroscopic characterization and reactivity studies. Furthermore, the detailed electronic structure information can be used in the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

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